molecular formula C11H18F3NO3 B1281140 (2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol CAS No. 470482-40-7

(2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol

Cat. No.: B1281140
CAS No.: 470482-40-7
M. Wt: 269.26 g/mol
InChI Key: CRSWFECHMDRHHV-YUMQZZPRSA-N
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Description

(2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a trifluoromethyl group at the fourth position and a Boc (tert-butoxycarbonyl) protecting group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

    Boc Protection: The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Reduction: The final step involves the reduction of the intermediate to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The Boc protecting group can be removed under acidic conditions to reveal the active form of the compound, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-1-Boc-4-methylpyrrolidine-2-methanol
  • (2S,4S)-1-Boc-4-ethylpyrrolidine-2-methanol
  • (2S,4S)-1-Boc-4-chloropyrrolidine-2-methanol

Uniqueness

(2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the development of pharmaceuticals and other advanced materials.

Properties

IUPAC Name

tert-butyl (2S,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h7-8,16H,4-6H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSWFECHMDRHHV-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301124228
Record name 1,1-Dimethylethyl (2S,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470482-40-7
Record name 1,1-Dimethylethyl (2S,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470482-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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